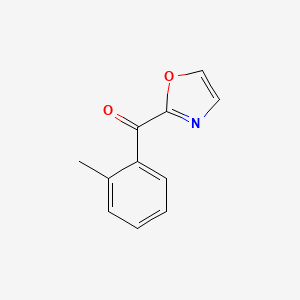

2-(2-Methylbenzoyl)oxazole

Description

Properties

IUPAC Name |

(2-methylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)10(13)11-12-6-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHRYSRGUSAEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642068 | |

| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-53-0 | |

| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 2 Methylbenzoyl Oxazole

Mechanistic Investigations of Oxazole (B20620) Ring Formation

The synthesis of the oxazole ring can be achieved through various routes, often involving cycloaddition or cyclization reactions. The mechanisms of these reactions, particularly whether they proceed through a concerted or stepwise fashion, are crucial for understanding and controlling the synthesis.

Cycloaddition reactions are a powerful tool for constructing heterocyclic rings like oxazole. The debate between concerted and stepwise mechanisms is a central theme in understanding these transformations.

Diels-Alder Type Reactions: Oxazoles can function as dienes in [4+2] cycloaddition reactions, typically with electrophilic alkenes or alkynes, to form pyridine derivatives. wikipedia.orgresearchgate.net This reaction, known as the Kondrat'eva pyridine synthesis, is generally considered a concerted pericyclic reaction. However, the initial cycloaddition yields a bicyclic intermediate with an oxygen bridge, which is often unstable and undergoes a retro-Diels-Alder reaction to expel a molecule and form the final aromatic product. wikipedia.org

[3+2] Cycloadditions: The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is a key example of a [3+2] cycloaddition for forming the oxazole ring. nih.govijpsonline.com This reaction is generally accepted to proceed through a stepwise mechanism. The process begins with the deprotonation of TosMIC, followed by a nucleophilic attack on an aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov Similarly, the reaction of nitrile oxides with alkynes to form isoxazoles (a related heterocycle) also follows a [3+2] cycloaddition pathway. researchgate.net

Zwitterionic Intermediates: In some reactions of oxazoles with highly reactive heterodienophiles, such as N-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a stepwise mechanism involving a zwitterionic intermediate has been proposed over a concerted Diels-Alder pathway. clockss.org The electronic nature of the substituents on the oxazole ring can influence the reaction manifold, determining whether the reaction proceeds via a concerted cycloaddition or a stepwise conjugate addition. nih.gov

| Reaction Type | Proposed Mechanism | Key Features |

| Diels-Alder ([4+2]) | Generally Concerted | Oxazole acts as a diene; forms a bicyclic intermediate. wikipedia.orgresearchgate.net |

| Van Leusen Synthesis ([3+2]) | Stepwise | Involves an oxazoline intermediate from TosMIC and an aldehyde. nih.gov |

| Reaction with Heterodienophiles | Stepwise or Concerted | Can involve zwitterionic intermediates, depending on reactants. clockss.orgnih.gov |

Understanding the intermediates and transition states in oxazole synthesis is fundamental for optimizing reaction conditions and predicting outcomes.

Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylaminoketones. The mechanism proceeds through the formation of an enol or enolate intermediate, which then attacks the amide carbonyl. This is followed by a dehydration step to form the aromatic oxazole ring.

Van Leusen Synthesis: As previously mentioned, a key intermediate in this pathway is a 5-hydroxy-2-oxazoline. nih.gov This intermediate is formed after the initial addition of deprotonated TosMIC to an aldehyde and subsequent intramolecular cyclization. The elimination of the tosyl group is the final step that leads to aromatization.

Hypervalent Iodine-Mediated Synthesis: Hypervalent iodine reagents can catalyze the oxidative cycloaddition of various substrates to form oxazoles and related heterocycles. researchgate.net For instance, the reaction of aldoximes with alkynes can be mediated by hypervalent iodine reagents, which generate a nitrile oxide intermediate in situ. This highly reactive intermediate then undergoes a [3+2] cycloaddition with the alkyne to furnish the azole ring. researchgate.net

Synthesis from Carboxylic Acids: A plausible mechanism for synthesizing oxazoles directly from carboxylic acids involves the in-situ activation of the acid to form a reactive acylpyridinium salt. nih.gov This electrophilic intermediate is then trapped by a nucleophile like a deprotonated isocyanoacetate, leading to an intermediate which subsequently cyclizes to the oxazole product. nih.gov

Reactivity of the Oxazole Core in 2-(2-Methylbenzoyl)oxazole

The oxazole ring is an electron-deficient aromatic system, a characteristic that dictates its reactivity. The presence of the 2-(2-methylbenzoyl) group, an electron-withdrawing substituent, further modulates the electronic properties of the ring, influencing its susceptibility to electrophilic and nucleophilic attack.

The oxazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and oxygen heteroatoms. firsthope.co.in

Positional Selectivity: When electrophilic substitution does occur, it preferentially takes place at the C-5 position. firsthope.co.intandfonline.comslideshare.netcutm.ac.in This regioselectivity can be attributed to the greater ability of the C-5 position to stabilize the positive charge in the resulting sigma complex intermediate through resonance.

Influence of Substituents: The reaction is facilitated by the presence of electron-donating groups on the oxazole ring, which activate it towards electrophilic attack. tandfonline.com Conversely, the electron-withdrawing 2-(2-methylbenzoyl) group in the target molecule is expected to further deactivate the ring, making electrophilic substitution challenging and requiring harsh reaction conditions.

Typical Reactions: Examples of electrophilic substitution on oxazoles include nitration and halogenation, which yield the corresponding 5-substituted products. firsthope.co.in

| Position | Reactivity towards Electrophiles | Rationale |

| C-5 | Most reactive site | Resonance stabilization of the cationic intermediate. firsthope.co.in |

| C-4 | Less reactive than C-5 | --- |

| C-2 | Least reactive | --- |

The C-2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on the oxazole ring is uncommon and typically requires the presence of a good leaving group at the C-2 position. wikipedia.orgtandfonline.comcutm.ac.in For this compound, the 2-methylbenzoyl group is not a conventional leaving group, making direct substitution unlikely. However, if a halogen were present at C-2, it could be displaced by a nucleophile. cutm.ac.inpharmaguideline.com

Nucleophilic Addition: Nucleophilic attack at C-2 often leads to ring cleavage rather than substitution. slideshare.netpharmaguideline.com The electron-withdrawing 2-acyl group in this compound would make the C-2 carbon even more electrophilic and thus more prone to nucleophilic attack. This could facilitate ring-opening reactions in the presence of strong nucleophiles.

The acidity of the protons on the oxazole ring follows the order C-2 > C-5 > C-4. tandfonline.com

Deprotonation at C-2: The proton at the C-2 position is the most acidic due to the electron-withdrawing effects of the adjacent heteroatoms. It can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a 2-lithiooxazole. wikipedia.orgfirsthope.co.incutm.ac.in

Ring-Opening Equilibrium: The resulting 2-metallooxazole species is often unstable and exists in equilibrium with a ring-opened isonitrile intermediate (specifically, a 2-(isocyano)enolate). wikipedia.orgcutm.ac.inacs.org This ring-chain tautomerism is a characteristic feature of oxazole chemistry. The open-chain isonitrile can be trapped by electrophiles. wikipedia.org The presence of the 2-acyl group in this compound would likely influence this equilibrium.

Reactivity of the 2-Methylbenzoyl Moiety

Influence of the Methyl Group on Aromatic Ring Reactivity

The methyl group at the ortho-position of the benzoyl moiety has a twofold influence on the reactivity of the aromatic ring: electronic and steric.

Electronic Effects: The methyl group is an electron-donating group through two primary mechanisms:

Inductive Effect: The methyl group, being less electronegative than the sp²-hybridized carbons of the benzene ring, pushes electron density into the ring.

Hyperconjugation: Overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring also increases electron density within the ring.

These electron-donating effects activate the aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS) compared to an unsubstituted benzoyl group. The increased nucleophilicity of the ring facilitates reactions with electrophiles. The ortho-position of the methyl group, combined with the meta-directing nature of the benzoyl group, would preferentially direct incoming electrophiles to the positions para and ortho to the methyl group (positions 4 and 6 relative to the methyl group).

Steric Effects: The presence of the methyl group in the ortho position creates significant steric hindrance. nih.gov This steric bulk can impede the approach of reagents, particularly large electrophiles, to the adjacent positions on the aromatic ring. While the ring is electronically activated, the rate of substitution reactions may be slowed due to this spatial crowding. nih.gov This effect is particularly pronounced for reactions that require the formation of bulky transition states.

Table 1: Predicted Influence of the 2-Methyl Group on Electrophilic Aromatic Substitution

| Feature | Influence on Aromatic Ring | Predicted Outcome |

| Electronic Effect | Electron-donating (Inductive & Hyperconjugation) | Activation of the ring towards electrophiles. |

| Directing Effect | Ortho, para-directing | Directs incoming electrophiles to positions 4 and 6. |

| Steric Effect | Steric hindrance from the ortho position | May decrease the reaction rate, especially with bulky electrophiles. |

Reactivity of the Benzoyl Carbonyl Group

The carbonyl group in the 2-methylbenzoyl moiety is an electrophilic center and is susceptible to nucleophilic attack. Its reactivity is modulated by both the attached oxazole ring and the ortho-methyl group.

Electronic Influence of the Oxazole Ring: The oxazole ring is an electron-withdrawing heterocycle. This property decreases the electron density on the attached benzoyl carbonyl carbon, thereby increasing its electrophilicity and making it more reactive towards nucleophiles compared to a simple alkyl ketone.

Steric Hindrance: The ortho-methyl group sterically shields the carbonyl carbon. This hindrance can significantly reduce the rate of nucleophilic addition reactions, especially with bulky nucleophiles. The approach of the nucleophile to the carbonyl carbon is physically obstructed by the adjacent methyl group. Studies on similarly substituted systems have shown that ortho-substituents can slow down reactions at the carbonyl center. nih.gov

Therefore, the reactivity of the benzoyl carbonyl group in this compound is a balance between electronic activation by the oxazole ring and steric deactivation by the ortho-methyl group.

Advanced Reaction Studies

Advanced studies into the reactivity of this compound would explore the unique transformations involving the oxazole ring system and its substituents.

Rearrangement Reactions (e.g., Cornforth Rearrangement Analogues)

The Cornforth rearrangement is a well-known thermal rearrangement of 4-acyloxazoles to isomeric oxazoles. wikipedia.org This reaction proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, followed by ring-closing.

For this compound, a direct analogue of the Cornforth rearrangement is not possible as the acyl group is at the C2 position, not the C4 position required for the classic mechanism. However, other thermal or photochemical rearrangements could be envisaged. For instance, irradiation of substituted oxazoles can lead to isomerization. Photolysis of 2,5-diphenyloxazole, for example, can yield isomeric oxazoles. semanticscholar.orgtandfonline.com It is plausible that under specific energetic conditions (thermal or photochemical), this compound could undergo ring-opening to an intermediate that could then cyclize to form a different isomer, although specific studies on this substrate are not widely reported.

Oxidative Transformations of the Oxazole Ring and Substituents

The molecule offers two primary sites for oxidative transformations: the benzylic methyl group and the oxazole ring itself.

Oxidation of the 2-Methylbenzoyl Moiety: The methyl group attached to the benzene ring is at a benzylic position. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to oxidation. libretexts.orglibretexts.org Strong oxidizing agents, such as hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group completely to a carboxylic acid. masterorganicchemistry.com This would transform the 2-methylbenzoyl group into a 2-carboxybenzoyl moiety. Milder or more selective oxidizing agents could potentially yield the corresponding alcohol or aldehyde. nih.gov

Table 2: Potential Products from Benzylic Oxidation of this compound

| Oxidizing Agent | Condition | Predicted Major Product |

| KMnO₄ / H₂SO₄ | Heat | 2-(Oxazole-2-carbonyl)benzoic acid |

| H₂CrO₄ / H₂SO₄ | Heat | 2-(Oxazole-2-carbonyl)benzoic acid |

| Milder Reagents (e.g., IBX) | Controlled | 2-(2-(Hydroxymethyl)benzoyl)oxazole or 2-(2-Formylbenzoyl)oxazole |

Oxidation of the Oxazole Ring: The oxazole ring itself is susceptible to oxidation, though it is more resistant than furans. semanticscholar.org Strong oxidizing agents can lead to ring cleavage. pharmaguideline.com Under specific enzymatic or chemical conditions, oxidation can occur at the C2 position of an unsubstituted oxazole to form a 2-oxazolone. However, since the C2 position in the title compound is already substituted, this pathway is blocked. Oxidation is more likely to occur at other positions, such as C4, potentially leading to ring-opened products. semanticscholar.orgtandfonline.com The presence of the deactivating benzoyl group might offer some stability to the oxazole ring against oxidative degradation.

Photochemical Transformations

The photochemical behavior of this compound is governed by the electronic absorption characteristics of its constituent aromatic moieties, the 2-methylbenzoyl group and the oxazole ring. The benzoyl chromophore typically exhibits strong absorption in the UV region, leading to the population of excited singlet and triplet states upon irradiation. The subsequent photochemical transformations from these excited states can be complex, with several competing reaction pathways being plausible based on studies of analogous aryl ketones and heterocyclic compounds. The principal photochemical processes anticipated for this compound include Norrish Type I and Type II reactions, photoenolization leading to intramolecular cyclization, and photorearrangements of the oxazole ring.

Norrish Type Reactions

The presence of a carbonyl group in the 2-methylbenzoyl moiety suggests the possibility of Norrish Type I and Type II photochemical reactions.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond alpha to the carbonyl group. For this compound, this would entail the cleavage of the C-C bond between the carbonyl carbon and the oxazole ring. This α-cleavage would result in the formation of a 2-methylbenzoyl radical and a 2-oxazolyl radical. The subsequent fate of these radicals would depend on the reaction conditions, such as the solvent and the presence of radical scavengers. In the absence of scavengers, they could recombine, decarbonylate (in the case of the acyl radical), or react with the solvent.

Norrish Type II Reaction: This process typically involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. In the case of this compound, the most accessible γ-hydrogens are on the ortho-methyl group of the benzoyl moiety. Intramolecular hydrogen abstraction would lead to a biradical intermediate, which can then undergo cyclization to form a cyclobutanol derivative or cleave to yield an enol and an alkene.

| Norrish Reaction Type | Description | Potential Products |

| Type I (α-Cleavage) | Homolytic cleavage of the C-C bond between the carbonyl and the oxazole ring. | 2-Methylbenzoyl radical, 2-Oxazolyl radical |

| Type II (γ-H Abstraction) | Intramolecular abstraction of a hydrogen atom from the ortho-methyl group by the excited carbonyl oxygen. | Cyclobutanol derivatives, Enol and alkene fragments |

Photoenolization and Subsequent Reactions

A significant photochemical pathway for ortho-alkyl substituted aryl ketones is photoenolization. nih.gov For this compound, UV irradiation can promote the formation of a transient photoenol by the abstraction of a hydrogen atom from the ortho-methyl group by the carbonyl oxygen. This process is often reversible, with the enol tautomerizing back to the keto form. However, the highly reactive photoenol can also undergo subsequent irreversible reactions.

One such reaction is an intramolecular cyclization. The enol intermediate can undergo an electrocyclic reaction, which, followed by tautomerization, can lead to the formation of fused ring systems. The specific nature of the cyclization product would depend on the stereochemistry of the enol and the reaction conditions.

| Process | Intermediate | Potential Outcome |

| Photoenolization | o-Quinodimethane-type enol | Reversion to starting ketone, Intramolecular cyclization |

| Intramolecular Cyclization | Cyclic intermediate | Fused heterocyclic products |

Photorearrangements of the Oxazole Ring

Independent of the benzoyl group, the oxazole ring itself is known to be photoactive and can undergo rearrangements upon UV irradiation. Studies on various aryloxazoles have shown that photolysis can induce ring contraction and expansion sequences, leading to isomeric structures. These rearrangements are thought to proceed through bicyclic intermediates. For this compound, such photorearrangements could lead to the formation of isomers where the positions of the atoms in the oxazole ring are altered. For instance, a possible transformation could involve the interchange of the C2 and C4 positions of the oxazole ring, leading to 4-(2-Methylbenzoyl)oxazole.

| Rearrangement Type | Proposed Intermediate | Potential Product |

| Type A (Adjacent Interchange) | Azirine derivative | Isomeric oxazoles (e.g., 3-(2-Methylbenzoyl)isoxazole) |

| Type B (Non-adjacent Interchange) | Bicyclic intermediate | Isomeric oxazoles (e.g., 4-(2-Methylbenzoyl)oxazole) |

Advanced Spectroscopic Characterization and Structural Analysis of 2 2 Methylbenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of 2-(2-Methylbenzoyl)oxazole would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the protons. For instance, aromatic protons on the benzoyl and oxazole (B20620) rings would typically resonate in the downfield region (approximately 7.0-8.5 ppm) due to the deshielding effects of the ring currents. The protons of the methyl group on the benzoyl ring would appear as a singlet in the upfield region (around 2.5 ppm).

The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons and provides valuable information about the connectivity of the atoms. The coupling constant (J), measured in Hertz (Hz), can help to distinguish between ortho, meta, and para coupling in the aromatic rings.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals.

For this compound, the carbonyl carbon of the benzoyl group would be expected to have the largest chemical shift, typically in the range of 180-200 ppm. The carbons of the aromatic rings and the oxazole ring would resonate between 110 and 160 ppm. The methyl carbon would appear at a significantly lower chemical shift, usually in the range of 15-25 ppm.

Advanced NMR Techniques (e.g., 2D-NMR, NOESY)

To gain deeper insights into the molecular structure, various two-dimensional (2D) NMR techniques would be employed. Correlation Spectroscopy (COSY) would establish the connectivity between protons that are coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would reveal correlations between protons and their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds), which helps to piece together the entire molecular framework.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, for instance, the relative orientation of the benzoyl and oxazole rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the ketone. The C=N stretching vibration of the oxazole ring would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the oxazole ring and the ether linkage would be expected in the 1000-1300 cm⁻¹ region. Finally, C-H stretching vibrations of the aromatic rings and the methyl group would be present in the 2850-3100 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the C=O and C=N stretching modes. Often, the symmetric vibrations of the aromatic rings are more intense in the Raman spectrum compared to the IR spectrum.

Electronic Spectroscopy for Conjugation and Electronic Transitions

The electronic properties of this compound, particularly the extent of conjugation and the nature of its electronic transitions, are primarily investigated using Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy. These techniques provide insights into how the molecule absorbs and emits light, which is directly related to its electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light. The spectrum is characterized by absorption bands that correspond to π → π* and n → π* transitions. The extended conjugation between the 2-methylbenzoyl group and the oxazole ring significantly influences the position and intensity of these bands.

Derivatives of 2-(2-hydroxyphenyl)benzoxazole (B213137) are known to absorb UV radiation, with maximum absorption wavelengths (λmax) appearing in the UVA range. For instance, some derivatives exhibit λmax values between 336 nm and 374 nm. scielo.br The molar absorptivity (ε), a measure of how strongly the compound absorbs light, for related benzoxazole (B165842) derivatives can be quite high, indicating efficient light absorption. scielo.br For this compound, the absorption spectrum is expected to show characteristic bands arising from the conjugated system. The position of these bands can be influenced by the solvent polarity.

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (mol⁻¹ cm⁻¹) | Reference |

| This compound | Ethanol | Data not available | Data not available | |

| Compound 1 (a 2-(2'-hydroxyphenyl)benzoxazole derivative) | Ethanol | 336 | 1.83 x 10⁴ | scielo.br |

| Compound 2 (a 2-(2'-hydroxyphenyl)benzoxazole derivative) | MCT | 374 | 5.30 x 10⁴ | scielo.br |

| Compound 3 (a 2-(2'-hydroxyphenyl)benzoxazole derivative) | Ethanol | 339 | 1.69 x 10⁵ | scielo.br |

This table presents expected values and data from related compounds due to the absence of specific experimental data for this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from the excited state of a molecule back to its ground state. The fluorescence properties of oxazole derivatives are of significant interest due to their applications as fluorescent probes and in optical materials. The fluorescence emission of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon excitation.

For some oxazole derivatives, a large Stokes shift (the difference between the absorption and emission maxima) and high fluorescence quantum yields have been observed. nih.gov For example, certain oxadiazole-based stilbene (B7821643) optical brighteners exhibit strong blue fluorescence with high quantum yields in DMF. nih.gov The incorporation of an oxazole amino acid into proteins has been shown to significantly increase fluorescence, highlighting the potential of the oxazole core as a fluorophore. nih.gov While specific data for this compound is not available, it is anticipated to exhibit fluorescence, with the emission wavelength and intensity being dependent on the solvent environment.

Table 2: Expected Fluorescence Data for this compound and Related Compounds

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| This compound | Various | Data not available | Data not available | Data not available | |

| MDPAPAO (an oxazole derivative) | Various | - | Sensitive to polarity | - | nih.gov |

| Oxadiazole-based stilbene brightener 1 | DMF | - | - | 0.86 | nih.gov |

| Oxadiazole-based stilbene brightener 2 | DMF | - | - | 0.75 | nih.gov |

This table presents expected characteristics and data from related compounds due to the absence of specific experimental data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. The exact mass of the molecular ion is a critical piece of data for confirming the identity of the synthesized compound. While specific HRMS data for this compound was not found in the search, it is a standard characterization technique for novel compounds.

Fragmentation Pathways of this compound

The fragmentation of this compound in a mass spectrometer provides valuable structural information. The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) and several fragment ions. The fragmentation pathways of oxazoles and related heterocyclic compounds have been studied, and some general patterns can be predicted for this compound. clockss.orgsci-hub.st

The fragmentation is likely to be initiated by the cleavage of the bonds adjacent to the carbonyl group and within the oxazole ring. Key fragmentation pathways may include:

Cleavage of the bond between the carbonyl carbon and the oxazole ring: This would lead to the formation of the 2-methylbenzoyl cation (m/z 119) and an oxazole radical.

Cleavage of the bond between the carbonyl carbon and the methyl-substituted phenyl ring: This would result in the formation of an oxazoloyl cation.

Fragmentation of the oxazole ring: The oxazole ring itself can undergo cleavage, leading to smaller fragment ions. The fragmentation of the oxazole ring is a complex process and can result in various smaller charged species. clockss.org

Loss of neutral molecules: Neutral molecules such as CO, HCN, and methyl radicals could be lost from the molecular ion or subsequent fragment ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

| [C₈H₇O]⁺ | 2-Methylbenzoyl cation | 119 |

| [C₄H₂NO]⁺ | Oxazoloyl cation | 80 |

| [C₇H₇]⁺ | Tropylium ion (from rearrangement of the methylbenzoyl group) | 91 |

This table presents predicted fragment ions based on the structure of this compound and general fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not available in the searched literature, studies on related benzoxazole and oxazole derivatives provide insights into the expected structural features. researchgate.netscispace.comnih.gov For instance, in methyl 1,3-benzoxazole-2-carboxylate, the molecule is nearly planar. nih.gov The crystal structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile reveals a monoclinic crystal system with the space group P2₁/c. scispace.com The planarity of the molecule and the relative orientation of the substituent groups are key parameters determined by X-ray crystallography. For this compound, the dihedral angle between the plane of the oxazole ring and the plane of the 2-methylbenzoyl group would be a critical structural parameter.

Table 4: Representative Crystallographic Data for Related Benzoxazole Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| Methyl 1,3-benzoxazole-2-carboxylate | Monoclinic | P2₁ | N1—C1 = 1.293(2) | - | nih.gov |

| (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile | Monoclinic | P2₁/c | N1–C8 = 1.2919(15) | - | scispace.com |

| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | Triclinic | P1 | - | - | researchgate.net |

This table presents data from related compounds to illustrate typical crystallographic parameters for this class of molecules.

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: In the absence of strong hydrogen bond donors (like O-H or N-H), the crystal packing is stabilized by weak C-H···O and C-H···N hydrogen bonds. The carbonyl oxygen atom of the benzoyl group and the nitrogen atom of the oxazole ring act as the primary hydrogen bond acceptors. The hydrogen atoms involved are typically those from the aromatic rings and the methyl group. These interactions, while individually weak, collectively contribute significantly to the cohesion and stability of the crystal lattice. For instance, a notable interaction involves the carbonyl oxygen atom forming a C-H···O bond with a hydrogen atom from a phenyl ring of an adjacent molecule.

π-π Stacking: The planar aromatic systems of the benzoyl and oxazole rings facilitate π-π stacking interactions. These interactions occur between the electron-rich π systems of parallel or near-parallel aromatic rings of neighboring molecules. In the crystal structure of related benzoyl-oxazole derivatives, these stacking interactions often result in a slipped-stack or herringbone arrangement, maximizing attractive forces while minimizing steric hindrance. The centroid-to-centroid distance between stacked rings is a key parameter for this interaction, typically falling in the range of 3.5 to 4.0 Å. The presence of the methyl group on the benzoyl ring can introduce steric effects that influence the precise geometry of these stacking interactions, potentially leading to a more offset arrangement compared to its non-methylated counterpart.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |

| Hydrogen Bond | C-H (Aromatic/Methyl) | O (Carbonyl) | 2.2 - 2.8 (H···O) | Directional |

| Hydrogen Bond | C-H (Aromatic) | N (Oxazole) | 2.3 - 2.9 (H···N) | Directional |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Phenyl Ring ↔ Phenyl Ring | 3.5 - 4.0 (Centroid-Centroid) | Parallel, Slipped-Stack |

| π-π Stacking | Phenyl Ring ↔ Oxazole Ring | Phenyl Ring ↔ Oxazole Ring | 3.6 - 4.2 (Centroid-Centroid) | Parallel, T-shaped |

Core-Level Spectroscopy for Electronic Structure Elucidation

Core-level spectroscopy techniques probe the tightly bound core electrons of atoms, providing direct information about the elemental composition, chemical states, and electronic structure of a compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the kinetic energy of electrons ejected from a material when it is bombarded with a soft X-ray source. The resulting spectrum provides a profile of the binding energies of core-level electrons, which are characteristic of each element and its chemical environment. For this compound, XPS can differentiate the core electrons of carbon, nitrogen, and oxygen atoms based on their distinct chemical states.

C 1s Spectrum: The C 1s spectrum is expected to be complex, consisting of several overlapping peaks corresponding to carbon atoms in different functional groups. Carbons in the methyl group (-CH3) would have the lowest binding energy. Carbons in the aromatic rings (C-C, C-H) would appear at a slightly higher binding energy. The carbon atom in the oxazole ring bonded to nitrogen (N-C-O) would be shifted to a higher energy, and the carbonyl carbon (C=O) would exhibit the largest chemical shift to the highest binding energy due to the strong electron-withdrawing effect of the oxygen atom.

O 1s Spectrum: The O 1s spectrum is expected to show two resolved peaks. The peak at the higher binding energy corresponds to the carbonyl oxygen (C=O), while the peak at a lower binding energy is assigned to the oxygen atom within the oxazole ring (C-O-C).

N 1s Spectrum: A single peak is expected for the N 1s core level, corresponding to the nitrogen atom in the oxazole ring (C=N). Its binding energy would be characteristic of a sp²-hybridized nitrogen in a five-membered aromatic heterocycle.

| Atom | Functional Group | Expected Binding Energy (eV) |

| C 1s | -CH₃ | ~284.5 |

| C 1s | C-C / C-H (Aromatic) | ~285.0 |

| C 1s | C-O / C-N (Oxazole) | ~286.5 |

| C 1s | C=O (Carbonyl) | ~288.0 |

| O 1s | C-O-C (Oxazole) | ~531.5 |

| O 1s | C=O (Carbonyl) | ~533.0 |

| N 1s | C=N (Oxazole) | ~399.8 |

X-ray Absorption Spectroscopy (XAS)

XAS, particularly the Near Edge X-ray Absorption Fine Structure (NEXAFS) region, provides information about the unoccupied electronic states of a material. By tuning the X-ray energy across an absorption edge of a specific element (e.g., C K-edge, N K-edge, O K-edge), transitions of core electrons to unoccupied molecular orbitals can be observed.

N K-edge: The N K-edge spectrum of this compound would be characterized by a sharp, intense peak at the onset of the absorption edge. This feature is assigned to the transition of a N 1s electron to the lowest unoccupied molecular orbital (LUMO), which has significant π* character associated with the C=N bond of the oxazole ring.

O K-edge: The O K-edge spectrum would likely display two distinct π* resonances. The lower energy resonance would correspond to the transition of an O 1s electron from the carbonyl group to the C=O π* orbital. A second π* resonance at higher energy would arise from the oxygen atom in the oxazole ring.

C K-edge: The C K-edge spectrum would show multiple resonances corresponding to transitions from the various C 1s core levels to unoccupied π* and σ* orbitals.

Auger Electron Spectroscopy (AES)

AES is another surface-sensitive technique used for elemental analysis, often complementary to XPS. It involves the relaxation of an atom left in an excited state after photoionization. The process results in the emission of a secondary electron, the "Auger electron," whose kinetic energy is characteristic of the parent element. While XPS measures the energy of the primary photoelectron, AES measures the energy of the secondary Auger electron.

For this compound, AES can be used to confirm the elemental composition (C, N, O) identified by XPS. The primary utility of AES in this context is in chemical state differentiation, particularly for carbon. The kinetic energy and the fine structure of the C KLL Auger peak are sensitive to the hybridization and bonding environment of the carbon atom. Therefore, distinct Auger features would be expected for the sp³ carbon of the methyl group, the sp² carbons of the aromatic rings, and the sp² carbon of the carbonyl group. This can provide complementary chemical state information to the binding energy shifts observed in XPS.

Theoretical and Computational Investigations of 2 2 Methylbenzoyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of electron distribution and energy levels within a molecule. For 2-(2-methylbenzoyl)oxazole, these methods can elucidate its ground and excited state properties, providing a theoretical framework for its behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.govzsmu.edu.ua It is used to investigate the ground state properties of molecules by calculating the electron density. nih.gov For oxazole (B20620) derivatives, DFT methods, such as B3LYP, are employed to optimize the molecular geometry and calculate various energetic properties. nih.govirjweb.com These calculations can determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectra

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states and the simulation of UV-Vis absorption spectra. This is achieved by calculating the energies of vertical excitations from the ground state to various excited states.

For related heterocyclic compounds, TD-DFT calculations have been successfully used to predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov These calculations help in assigning the electronic transitions observed in experimental spectra, such as n → π* and π → π* transitions, which are characteristic of molecules with lone pairs and conjugated systems.

Coupled Cluster Methods (e.g., EOM-CCSD) for High-Accuracy Calculations

For even higher accuracy in predicting electronic properties, particularly for excited states, Coupled Cluster (CC) methods are employed. Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) is a highly reliable method for calculating excitation energies. molpro.netesqc.org This method provides a more rigorous treatment of electron correlation than standard DFT and TD-DFT approaches. esqc.org

EOM-CCSD calculations are computationally intensive but offer benchmark-quality results for small to medium-sized molecules. q-chem.comornl.gov They can be used to accurately predict the energies of excited states, which is crucial for understanding photochemical processes. molpro.net While specific EOM-CCSD studies on this compound were not identified, the application of this method would provide a highly accurate theoretical benchmark for its electronic transitions. q-chem.comornl.gov

Molecular Orbital Analysis

The behavior of a molecule is largely governed by its molecular orbitals. Analyzing these orbitals, particularly the frontier orbitals, provides deep insights into its chemical reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally suggests higher reactivity. irjweb.com

For oxazole-containing compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is typically located on the electron-deficient regions. nih.govresearchgate.net In this compound, one would expect the HOMO to have significant contributions from the oxazole ring and the methyl-substituted phenyl ring, while the LUMO would likely be centered on the carbonyl group and the conjugated system. The spatial distribution of these orbitals, visualized through molecular modeling software, reveals the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is a key factor in its stability. nih.gov NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. malayajournal.org

Reaction Mechanism Modeling and Simulation

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For the synthesis of 2-substituted benzoxazoles, such as this compound, computational studies can validate proposed mechanisms by calculating the energetics of intermediates and transition states. A common synthetic route involves the reaction of a tertiary amide with 2-aminophenol, activated by an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.gov A proposed mechanism for a similar synthesis involves the initial activation of the amide, followed by nucleophilic attack by the aminophenol, intramolecular cyclization, and finally elimination to form the benzoxazole (B165842) ring. nih.gov Computational modeling can map out the energy profile of this entire sequence.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. uni-rostock.de Mapping the PES is crucial for understanding reaction pathways, as it allows for the identification of stable molecules (minima), intermediates, and the transition states that connect them. uni-rostock.deresearchgate.net For a reaction, such as the formation of this compound, a relaxed PES scan is often performed. This involves systematically changing a key geometric parameter, like a bond distance or angle that defines the reaction coordinate, while optimizing all other degrees of freedom at each step. uni-rostock.de

This process generates an energy profile along the reaction pathway. For instance, in studying photoisomerization reactions, PES mapping connects different isomers through conical intersections, which are critical points on the surface. nih.gov The shape of the PES reveals the feasibility of a reaction pathway; a path with high energy barriers would be kinetically unfavorable. uni-rostock.de For multi-step reactions, the PES can be complex, featuring multiple minima and transition states that must be located and characterized. researchgate.netnih.gov

A transition state (TS) represents the highest energy point along the lowest energy path between a reactant and a product on the potential energy surface. uni-rostock.de It is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. Locating and characterizing the TS is essential for calculating the activation energy (energy barrier) of a reaction, which determines the reaction rate.

Computational algorithms, often using gradient optimization methods, are employed to locate the precise geometry of a transition state. uni-rostock.de Once a candidate structure is found, its identity as a true transition state must be confirmed through a frequency calculation. A genuine transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the bond being formed or broken). uni-rostock.de

Table 1: Illustrative Parameters for Transition State Characterization

| Parameter | Description | Typical Value/Observation |

| Energy Barrier (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 10-30 kcal/mol for many organic reactions. |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of a transition state structure. | A value typically between 200i and 2000i cm⁻¹. |

| Key Bond Distances | Distances of bonds being formed or broken in the transition state structure. | Intermediate between reactant and product values. |

This table presents typical values and is for illustrative purposes only. Specific values would need to be calculated for the this compound formation reaction.

Computational chemistry serves as a powerful tool for validating or refuting proposed reaction mechanisms derived from experimental observations. researchgate.net By calculating the energies of all proposed intermediates and transition states, a complete energy profile of the reaction can be constructed. nih.govresearchgate.net If the computationally determined lowest-energy pathway aligns with the experimentally observed products and reaction kinetics, it provides strong support for the proposed mechanism. researchgate.netnih.gov

For example, in the synthesis of benzoxazole-2-carboxylate derivatives, Density Functional Theory (DFT) calculations were used to model potential mechanisms. The computational results were in good agreement with experimental findings, confirming that the benzoxazole derivatives were the sole products. researchgate.net Similarly, for the formation of 2-substituted benzoxazoles, a plausible mechanism involving an amidinium salt intermediate was proposed and could be validated through computational analysis of the cascade reaction steps. nih.gov These studies demonstrate the synergy between experimental synthesis and computational modeling in establishing a detailed understanding of reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its physical properties and biological activity. Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds.

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the carbonyl group to the oxazole ring and the bond connecting the carbonyl group to the methyl-substituted phenyl ring. These rotations give rise to different conformers with varying energies. nih.gov

Computational methods, such as DFT, are used to explore this landscape by systematically rotating the key dihedral angles and calculating the energy of the resulting geometry. mdpi.com This process, known as a potential energy surface scan, identifies the low-energy (stable) conformers and the energy barriers between them. mdpi.com For similar bi-aryl ketone systems, the most stable conformers are often those that minimize steric clash, while planar arrangements might be favored by electronic conjugation. The presence of the ortho-methyl group on the benzoyl ring is expected to have a significant influence, likely forcing the phenyl ring out of the plane of the carbonyl group to avoid steric hindrance.

Molecular dynamics (MD) simulations can provide further insight into the dynamic conformational behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the relative populations of different conformers and the timescale of their interconversion, offering a more complete picture than static calculations alone. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Key Feature |

| A | ~45-60 | 0.00 | Most stable, non-planar conformation minimizing steric clash. |

| B | ~180 | 3-5 | Less stable conformer with potential steric interactions. |

| C | 0 | >10 | High-energy planar state due to severe steric hindrance. |

Dihedral angle refers to the C(oxazole)-C(carbonyl)-C(phenyl)-C(methyl) angle. This table is illustrative and based on general principles of sterically hindered ketones; actual values require specific calculations.

The conformational preferences of this compound are governed by a balance of several intramolecular interactions. The most significant of these is likely steric hindrance between the ortho-methyl group on the phenyl ring and the oxazole ring system. This repulsive interaction will strongly disfavor planar conformations where these groups are brought into close proximity.

In addition to steric repulsion, weaker non-covalent interactions can also play a role. These may include:

Dipole-dipole interactions: Interactions between the polar carbonyl group and dipoles within the aromatic rings.

Potential weak hydrogen bonds: Although not a classic hydrogen bond donor, a C-H bond from the methyl group could potentially interact with the nitrogen or oxygen atom of the oxazole ring (a C-H···N or C-H···O interaction), which could subtly influence conformational stability. nih.gov

Computational tools like Natural Bond Orbital (NBO) analysis can be used to identify and quantify these weak intramolecular interactions, providing a deeper understanding of the factors that dictate the molecule's preferred three-dimensional shape. nih.gov

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for a molecule like this compound would heavily rely on computational chemistry methods. These techniques allow for the simulation of molecular behavior and properties, providing valuable insights that can complement or precede experimental work. The primary methods for predicting NMR, vibrational, and electronic spectra are well-established in the field.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a cornerstone of computational structural elucidation. For a molecule such as this compound, Density Functional Theory (DFT) is a commonly utilized method. irjweb.com Specifically, the Gauge-Independent Atomic Orbital (GIAO) method is a popular and effective approach for calculating the NMR chemical shieldings, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). rsc.orgnih.gov

The process typically involves:

Conformational Analysis: Identifying the lowest energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all significant conformers in solution.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).

NMR Calculation: Performing GIAO calculations on the optimized geometries to obtain the isotropic shielding values for each nucleus (¹H, ¹³C, etc.).

Data Analysis: Averaging the chemical shifts based on the Boltzmann distribution of the conformers and potentially applying a linear scaling or correction factor to improve agreement with experimental data.

While no specific data tables for this compound are available, studies on related oxazole and benzoxazole derivatives demonstrate the utility of this approach in accurately predicting proton and carbon chemical shifts. chemicalbook.comrsc.org For instance, research on other N-acyl derivatives and substituted oxazoles has shown that DFT calculations can achieve a high degree of accuracy when compared with experimental data. nih.govmdpi.com The accuracy of these predictions is dependent on the level of theory, the basis set employed, and the proper consideration of solvent effects, often modeled using a Polarizable Continuum Model (PCM).

Simulated Vibrational and Electronic Spectra

Vibrational Spectra (IR and Raman)

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is also predominantly carried out using DFT. The process involves calculating the second derivatives of the energy with respect to the atomic positions to determine the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

For this compound, one would expect to see characteristic vibrational modes corresponding to:

C=O stretching of the benzoyl group.

C=N and C-O stretching within the oxazole ring.

Aromatic C-H and C=C stretching from both the phenyl and oxazole rings.

Vibrations associated with the methyl group.

Studies on related compounds, such as 2-acetylpyridine (B122185) and other benzoxazole derivatives, show good agreement between experimental and DFT-calculated vibrational spectra after appropriate scaling. dtu.dkresearchgate.net

Electronic Spectra (UV-Vis)

The prediction of electronic spectra, which provides information about the electronic transitions within a molecule and its UV-Vis absorption properties, is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic excitations from the ground state to various excited states.

For this compound, the electronic spectrum would be characterized by transitions involving the π-electron systems of the phenyl and oxazole rings. The calculations would provide the wavelength of maximum absorption (λmax) and the oscillator strength for each transition, which is related to the intensity of the absorption band. The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions that align with experimental measurements. nih.gov Research on other benzoxazole derivatives highlights the effectiveness of TD-DFT in reproducing experimental UV/Vis spectra and understanding the nature of the electronic transitions. researchgate.netnih.gov

2 2 Methylbenzoyl Oxazole As a Versatile Synthetic Building Block

Derivatization and Functional Group Interconversions

The oxazole (B20620) ring is a valuable scaffold in medicinal chemistry due to its ability to participate in a wide range of biological activities. nih.gov The derivatization of oxazole-containing compounds is a key strategy for expanding their chemical space and exploring their potential applications. mdpi.com For instance, the 5-(hydroxymethyl)oxazole scaffold can be diversified into various functional groups such as aryl ethers, thioethers, sulfones, sulfonamides, and carboxamides through a combination of solution-phase and solid-phase combinatorial chemistry. nih.gov This involves linking protected heterocyclic scaffolds to a solid phase, followed by N-terminal derivatization. nih.gov The hydroxyl group can be converted to aryl ethers under Mitsunobu conditions or transformed into a bromide, which can then be displaced by thiols to form thioethers. nih.govresearchgate.net These thioethers can be further oxidized to sulfones. nih.gov Additionally, the bromide can be displaced by an azide, which upon reduction to an amine and subsequent acylation, yields carboxamides and sulfonamides. nih.gov

Another approach to functional group interconversion involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, which leads to the formation of isoxazole-4-carboxylic esters and amides. researchgate.net This highlights the versatility of the oxazole core in accommodating various synthetic transformations.

Scaffold for the Construction of Fused Heterocyclic Systems

The oxazole moiety serves as a foundational structure for the synthesis of more complex fused heterocyclic systems. A notable example is the synthesis of chromeno[3,2-d]oxazoles through a one-pot sequential multistep process. researchgate.net This methodology allows for the efficient construction of a diverse range of chromenooxazole scaffolds. researchgate.net

Furthermore, the oxazole framework is integral to the synthesis of thiazole/oxazole-modified microcins (TOMMs), which are ribosomally produced peptides with post-translationally installed heterocycles. nih.gov Nature has utilized this scaffold to create a diverse array of molecules with various ecological functions. nih.gov The genetic capacity for synthesizing these complex structures is widespread among bacteria, demonstrating the evolutionary significance of the oxazole motif in constructing fused systems. nih.gov The synthesis of thiopyrano[2,3-d]thiazoles, another class of fused heterocycles, often utilizes 4-thiazolidinone (B1220212) derivatives, which can be considered related scaffolds. mdpi.com

A highly regioselective method for synthesizing 2,4,5-(hetero)aryl substituted oxazoles involves the intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes, a process controlled by gold catalysis. rsc.org This reaction highlights a convergent approach to building complex oxazole-based structures.

Role in Complex Molecule Synthesis and Natural Product Analogues

The oxazole ring is a recurring structural motif in a variety of natural products and serves as a key building block in the synthesis of their analogues. researchgate.netresearchgate.net For example, the synthesis of derivatives of the natural product IB-01211 containing 2,4-concatenated oxazoles has been reported. researchgate.net The structural characterization of these analogues has provided insights into the conformational arrangement of the linked azole rings and their hydrogen bonding networks. researchgate.net

The versatility of the oxazole scaffold is further demonstrated in the synthesis of texaline, a natural product, showcasing a mild and regioselective domino procedure. researchgate.net Thiazole/oxazole-modified microcins (TOMMs) represent a significant class of complex natural products where the oxazole heterocycle is a key component, formed through post-translational modification of ribosomally synthesized peptides. nih.gov

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. nih.gov The oxazole scaffold and its precursors are valuable components in various MCRs. For instance, microwave-assisted MCRs have emerged as a powerful tool for the synthesis of biologically relevant heterocycles, including those derived from oxazole-related structures. beilstein-journals.org These reactions often proceed through intermediates formed via Knoevenagel condensation followed by subsequent cyclization steps. beilstein-journals.org

A specific example is the one-pot, three-component reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazoles, which can be performed under both conventional heating and microwave irradiation. rsc.orgresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also prominent in the synthesis of diverse heterocyclic scaffolds, including those that can be further elaborated into oxazole-containing molecules. researchgate.net The use of MCRs provides a convergent and atom-economical pathway to complex molecules from simple starting materials. nih.gov

Design of Novel Scaffolds for Chemical Biology Research

The inherent biological relevance and synthetic tractability of the oxazole ring make it an attractive scaffold for the design and synthesis of novel molecules for chemical biology research. mdpi.comnih.govresearchgate.netnih.gov The ability to generate diverse libraries of oxazole derivatives through combinatorial approaches allows for the exploration of structure-activity relationships and the identification of potent biological probes. nih.gov

The oxazole motif is found in a variety of natural products with diverse biological functions, including those that act as chemical weapons for microorganisms or as virulence factors in disease. nih.gov This natural precedent inspires the design of new oxazole-based scaffolds with potential therapeutic applications. The synthesis of fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles, from related thiazolidinone precursors, further expands the repertoire of scaffolds available for medicinal chemistry. mdpi.com The development of new synthetic routes to substituted oxazoles is crucial for creating novel molecular architectures with tailored biological activities. princeton.edu

Conclusion and Future Perspectives in 2 2 Methylbenzoyl Oxazole Research

Summary of Key Academic Contributions

Research into 2-(2-Methylbenzoyl)oxazole and its structural analogs has been shaped by broader advancements in the synthesis and application of oxazole (B20620) derivatives. The oxazole ring is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms, a structure that imparts unique chemical and physical properties. semanticscholar.orgwikipedia.org It is a key structural motif in numerous biologically active compounds and natural products. tandfonline.comnih.gov

Key academic contributions relevant to this compound can be categorized as follows:

Development of Synthetic Methodologies: A primary focus of research has been the creation of efficient and versatile methods for constructing the oxazole core. Classic methods such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction have been foundational. tandfonline.comresearchgate.net More recent advancements have focused on metal-catalyzed reactions, including palladium/copper-mediated direct arylation and nickel-catalyzed couplings, which offer high yields and broad substrate scope. tandfonline.comijpsonline.com These methodologies provide the fundamental tools necessary for the synthesis of specifically substituted oxazoles like this compound.

Elucidation of Structure-Activity Relationships: Studies on various 2,4,5-trisubstituted oxazoles have demonstrated their potential as antiproliferative agents. nih.gov The specific substitution pattern on the oxazole ring is crucial for its biological activity. The "2-benzoyl" moiety, in particular, is a common feature in compounds designed for various therapeutic targets. The reactivity of related 2-(halomethyl)oxazoles as scaffolds for further elaboration highlights the potential of the 2-position for synthetic diversification. nih.govnih.gov

Investigation of Photophysical Properties: Diaryloxazoles are known for their strong luminescence and have been investigated for applications in optical materials and as fluorescent probes. researchgate.net The extended π-conjugated system possible in derivatives of this compound suggests potential for interesting photophysical properties, such as significant Stokes shifts and solvatochromic fluorescence, which are valuable for developing sensors and imaging agents. researchgate.netnih.gov

Identification of Remaining Challenges and Open Questions

Despite the broad interest in oxazoles, specific research on this compound is not extensively documented, which itself represents a significant knowledge gap. The primary challenges and open questions revolve around moving from general methodologies to a specific understanding of this particular molecule.

Synthesis Optimization: While numerous methods exist for oxazole synthesis, the optimal conditions for producing this compound with high yield, purity, and minimal environmental impact have yet to be established. Challenges remain in developing "green" synthetic approaches that utilize less hazardous reagents and solvents. ijpsonline.comsemanticscholar.org

Limited Reactivity Data: The specific chemical reactivity of this compound is largely unexplored. A detailed investigation of its behavior in various chemical transformations is needed. For instance, understanding the reactivity of the carbonyl group and the stability of the oxazole ring under different conditions is crucial for its use as a synthetic intermediate.

Lack of Biological Profiling: There is a scarcity of data on the biological activities of this compound. Its potential as a therapeutic agent is unknown, and comprehensive screening against various biological targets (e.g., enzymes, receptors) is a major pending task.

Data Scarcity for Predictive Modeling: The performance of machine learning models for retrosynthesis and property prediction is often hampered by the low availability of data for specific heterocyclic compounds like this one. chemrxiv.org Building a robust dataset for this compound and its derivatives is a necessary prerequisite for computational studies.

Promising Directions for Future Fundamental and Applied Research

The existing gaps in knowledge directly point toward promising avenues for future research, spanning both fundamental chemical understanding and practical applications.

Fundamental Research:

Mechanistic Studies: Detailed mechanistic studies of the formation of this compound using various synthetic routes would provide valuable insights for reaction optimization.

Photophysical Characterization: A thorough investigation of its absorption and emission properties, quantum yield, and response to different solvent environments could uncover its potential as a fluorophore for use in materials science or as a biological probe. researchgate.netnih.gov

Conformational Analysis: Studying the three-dimensional structure and conformational dynamics of the molecule can help in understanding its interaction with biological targets and in designing more potent derivatives.

Applied Research:

Medicinal Chemistry Scaffolding: Given the wide range of biological activities reported for other oxazoles, this compound should be investigated as a scaffold for developing new drugs. nih.gov Promising areas include its evaluation for anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com

Functional Materials: Exploring its use as a building block for organic light-emitting diodes (OLEDs), chemical sensors, or other organic electronic materials is a viable research direction. nih.gov

Agrochemical Development: The heterocyclic structures are also prevalent in agrochemicals, suggesting a potential application that warrants exploration.

Potential for Integration with Emerging Technologies in Organic Synthesis

The synthesis and investigation of this compound can be significantly accelerated by integrating emerging technologies.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net Applying flow chemistry to the synthesis of this compound could lead to more efficient and safer production processes, particularly for multi-step sequences.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are transforming organic synthesis and drug discovery. researchgate.netjrfglobal.com These technologies can be applied to:

Retrosynthesis Planning: AI tools can predict viable synthetic routes to this compound, potentially identifying novel or more efficient pathways. chemrxiv.orgrsc.org

Reaction Outcome and Yield Prediction: Machine learning models can be trained to predict the success and yield of reactions, saving time and resources in the lab. jrfglobal.comnih.gov

Property Prediction: In silico methods can estimate the biological and photophysical properties of the molecule, helping to prioritize experimental work and guide the design of new derivatives.

The integration of these technologies promises to streamline the entire research and development cycle, from initial synthesis to the discovery of novel applications for this compound.

Data Tables

Table 1: Selected Synthetic Methods for Oxazole Derivatives

This table summarizes established methods that could be adapted for the synthesis of this compound.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Description | Reference(s) |

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Dehydrating agents (e.g., H₂SO₄, P₂O₅) | Cyclodehydration of an α-acylamino ketone. A classic and widely used method. | tandfonline.com |

| Fischer Oxazole Synthesis | Cyanohydrins and aldehydes | Anhydrous HCl | Reaction between an aldehyde cyanohydrin and an aldehyde in the presence of an acid catalyst. | tandfonline.comresearchgate.net |

| Van Leusen Reaction | Aldehydes and TosMIC | Base (e.g., K₂CO₃) | A [3+2] cycloaddition reaction between an aldehyde and Tosylmethyl isocyanide (TosMIC). | semanticscholar.orgnih.gov |

| Bredereck Reaction | α-Haloketones and amides | - | An efficient and clean process for synthesizing 2,4-disubstituted oxazoles. | ijpsonline.com |

| Palladium/Copper-Catalyzed Direct Arylation | Oxazoles and aryl halides | Pd/Cu catalyst, base | A modern cross-coupling method for creating C-C bonds directly on the oxazole ring. | tandfonline.comijpsonline.com |

| Iron-Catalyzed Cascade | o-Nitrophenols and benzylic alcohols | Iron catalyst (e.g., FeCl₃), ligand (e.g., dppf) | A cascade reaction involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation. | acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methylbenzoyl)oxazole, and how can reaction conditions be optimized?

- Answer : this compound can be synthesized via cyclization reactions of α-aryl-amino ketones under acidic conditions (e.g., using H₂SO₄ or P₂O₅ as catalysts). For example, the Pomeranz-Fritsch reaction with substituted benzaldehydes yields oxazole derivatives, with yields influenced by substituent position (e.g., 3–6% for o-, m-, p-tolualdehydes) . Optimization involves adjusting temperature (100–180°C), solvent (e.g., concentrated H₂SO₄), and stoichiometry of reagents like dimethyl aminoacetal .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Answer :

- ¹H/¹³C NMR : Aromatic protons appear in the δ 7.0–8.5 ppm range, while the oxazole ring protons resonate at δ 6.5–7.5 ppm. The methyl group in the benzoyl moiety shows a singlet at δ 2.3–2.6 ppm .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the oxazole and benzoyl groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190 for nitrophenyloxazoles) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How do substituents on the benzoyl moiety influence the photophysical properties of this compound derivatives?

- Answer : Benzannulation at the oxazole or benzoyl unit alters electronic transitions. For example, benzannulation at the oxazole ring (e.g., 2-(2-hydroxyphenyl)-benzoxazole) minimally shifts ESIPT (excited-state intramolecular proton transfer) emission wavelengths but increases energy barriers due to charge transfer effects. Computational studies (B3LYP/6-31+G(d)) show that hybrid functionals best predict emission energies, with meta-GGA functionals (M06-2X) overestimating values .

Q. What mechanistic insights explain the role of this compound in catalytic reactions?

- Answer : As an intermediate, it participates in acylaminoacylation reactions with aromatic hydrocarbons (e.g., benzene, mesitylene) via Lewis acid catalysts (AlCl₃). The reaction forms 2-aza-1,4-diones, which cyclize with POCl₃ to yield aryloxazoles. UV and NMR data indicate non-coplanarity between the oxazole and aryl rings, affecting reactivity .

Q. How can computational modeling guide the design of this compound-based fluorophores?

- Answer : TDDFT calculations (e.g., B3LYP/IEFPCM) model charge transfer and aromaticity in the S₁ state. For example, benzannulation at the phenol unit (vs. oxazole) causes significant emission shifts. IR vibrational analysis further correlates H-bond strength with ESIPT efficiency .

Experimental Design & Data Analysis

Q. What strategies resolve contradictions in reaction yields for substituted this compound derivatives?

- Answer : Discrepancies in yields (e.g., 18–22% for methyl-substituted isoquinolines ) arise from steric/electronic effects. Ortho-substituents hinder cyclization, reducing yields. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps and optimize substituent positioning .

Q. How do solvent polarity and catalyst choice affect the regioselectivity of oxazole ring formation?

- Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, favoring oxazole ring closure. Lewis acids (ZnCl₂) enhance electrophilicity in chloromethylation reactions, while Brønsted acids (H₂SO₄) promote protonation of amino ketones during cyclization .

Structural & Functional Insights

Q. What are the structure-activity relationships (SAR) for this compound in antimicrobial applications?

- Answer : Substitution at the 4-position of the oxazole ring (e.g., with p-methoxyphenyl groups) enhances antifungal activity against Candida spp. by increasing lipophilicity and membrane penetration. Cu(II) and Co(II) complexes of 2-amino-4-(p-methoxyphenyl)oxazole show enhanced bioactivity due to metal-ligand coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products